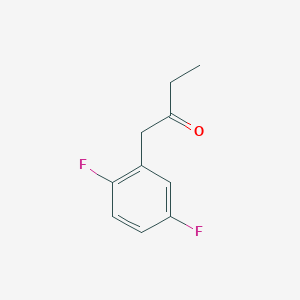

1-(2,5-Difluorophenyl)butan-2-one

Descripción

BenchChem offers high-quality 1-(2,5-Difluorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Difluorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-9(13)6-7-5-8(11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLENEYOFADNWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2,5-Difluorophenyl)butan-2-one chemical structure and physical properties

An In-depth Technical Guide to 1-(2,5-Difluorophenyl)butan-2-one: Structure, Properties, and Synthetic Considerations for Pharmaceutical Research

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] The difluorophenyl moiety, in particular, is a privileged structural motif found in numerous advanced therapeutic agents. This guide provides a comprehensive technical overview of 1-(2,5-Difluorophenyl)butan-2-one, a promising yet sparsely documented chemical building block. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core chemical and physical properties, proposes a robust synthetic pathway, and details its predicted spectroscopic signature for unambiguous identification, thereby providing a foundational framework for its application in pharmaceutical research and development.

Molecular Structure and Identification

The unique arrangement of a flexible butyl ketone chain attached to a rigid, electron-withdrawing difluorinated aromatic ring makes 1-(2,5-Difluorophenyl)butan-2-one a versatile intermediate for creating complex molecular architectures.

-

IUPAC Name: 1-(2,5-difluorophenyl)butan-2-one

-

Molecular Formula: C₁₀H₁₀F₂O

-

Canonical SMILES: CCC(=O)CC1=C(C=CC(=C1)F)F

-

InChI Key: YJWUAPNCBFNJSD-UHFFFAOYSA-N

Caption: Chemical Structure of 1-(2,5-Difluorophenyl)butan-2-one.

Physicochemical Properties

While experimental data for this specific isomer is not extensively published, its properties can be predicted based on its structure and comparison with related compounds. The following table summarizes key physical and chemical data.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Colorless to pale yellow liquid (Predicted) | [3] |

| Boiling Point | 172 - 174 °C (for related isomer) | |

| Density | ~0.981 g/cm³ at 25 °C (for related isomer) | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | [3] |

| XLogP3 (Predicted) | 2.6 | [4] |

The Strategic Role of the 2,5-Difluorophenyl Moiety in Drug Discovery

The inclusion of a 2,5-difluorophenyl group is a deliberate and strategic choice in medicinal chemistry, driven by several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms on the aromatic ring can block potential sites of hydroxylation, thereby increasing the compound's in vivo half-life and bioavailability.[1]

-

Modulation of Acidity/Basicity: As the most electronegative element, fluorine significantly lowers the pKa of nearby acidic protons and basic nitrogen atoms. This electronic influence can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

-

Enhanced Target Binding: Fluorine can participate in unique non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions.[2] This can lead to a significant increase in binding affinity and selectivity for the intended biological target.

-

Improved Pharmacokinetics: The lipophilicity introduced by fluorine atoms can be fine-tuned to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for achieving the desired therapeutic effect.[1] The prevalence of fluorinated compounds among FDA-approved drugs underscores the success of this strategy.[5]

Proposed Synthetic Protocol: A Grignard-Based Approach

Given the absence of a standardized protocol in the literature, a robust and logical synthesis can be designed based on fundamental organometallic principles. The most direct approach involves the reaction of a Grignard reagent derived from 2,5-difluorobenzyl bromide with propionyl chloride.

Rationale: This method is chosen for its efficiency and high functional group tolerance. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. Using propionyl chloride as the acylating agent ensures the formation of the desired butan-2-one structure, as opposed to a butan-1-one that would result from Friedel-Crafts acylation with butanoyl chloride.

Caption: Proposed Grignard-based synthetic workflow.

Step-by-Step Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2,5-difluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed, yielding a solution of 2,5-difluorobenzylmagnesium bromide.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, prepare a solution of propionyl chloride (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent solution from Step 1 into the cooled propionyl chloride solution via cannula. Maintain the temperature below -60 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,5-Difluorophenyl)butan-2-one.

-

Predicted Spectroscopic Profile for Structural Elucidation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The following profile is predicted based on the known effects of the constituent functional groups.[6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.00-6.85 (m, 3H): Multiplets corresponding to the three protons on the difluorophenyl ring.

-

δ 3.75 (s, 2H): A singlet for the benzylic methylene (CH₂) protons adjacent to the aromatic ring.

-

δ 2.45 (q, J = 7.2 Hz, 2H): A quartet for the methylene (CH₂) protons of the ethyl group, coupled to the adjacent methyl protons.

-

δ 1.05 (t, J = 7.2 Hz, 3H): A triplet for the terminal methyl (CH₃) protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 210.0: Ketone carbonyl (C=O).

-

δ 159.0 (dd, J ≈ 245, 12 Hz): Aromatic C-F.

-

δ 156.5 (dd, J ≈ 243, 12 Hz): Aromatic C-F.

-

δ 125.0 (dd, J ≈ 18, 7 Hz): Aromatic C-H.

-

δ 116.0 - 114.0 (m): Aromatic C-H carbons, showing complex splitting due to fluorine coupling.

-

δ 45.0: Benzylic methylene (CH₂).

-

δ 36.0: Ethyl methylene (CH₂).

-

δ 8.0: Terminal methyl (CH₃).

-

-

IR Spectroscopy (ATR):

-

~3070 cm⁻¹: Aromatic C-H stretch.

-

~2980, 2940 cm⁻¹: Aliphatic C-H stretch.

-

~1715 cm⁻¹ (Strong): Ketone C=O stretch.

-

~1590, 1490 cm⁻¹: Aromatic C=C stretches.

-

~1250-1100 cm⁻¹ (Strong): C-F stretches.

-

-

Mass Spectrometry (EI):

-

m/z 184 (M⁺): Molecular ion peak.

-

m/z 127: Fragment corresponding to the [C₇H₅F₂]⁺ ion (2,5-difluorobenzyl cation), resulting from alpha-cleavage.

-

m/z 57: Fragment corresponding to the [C₃H₅O]⁺ ion (propionyl cation), also from alpha-cleavage.

-

Safety, Handling, and Storage

As a flammable liquid and potential irritant, 1-(2,5-Difluorophenyl)butan-2-one should be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, flame-retardant antistatic protective clothing, and chemical-resistant gloves.[9]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors or mist.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition.[9]

Conclusion

1-(2,5-Difluorophenyl)butan-2-one represents a valuable, though underutilized, chemical intermediate for pharmaceutical research. Its structure combines a metabolically robust difluorophenyl ring with a versatile ketone handle, making it an ideal starting point for the synthesis of novel drug candidates. This guide provides the essential foundational knowledge—from its structural and physical properties to a detailed synthetic protocol and expected analytical signature—to empower researchers to confidently incorporate this building block into their drug discovery programs.

References

-

3M. (2023). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 4-Chloro-1-(2,5-difluorophenyl)butan-1-one. [Link]

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. [Link]

-

LookChem. (n.d.). 4-chloro-1-(2,5-difluorophenyl)butan-1-one. [Link]

-

Taylor & Francis Online. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. [Link]

-

Zafrani, Y., & Amir, D. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemistry Stack Exchange. (2017). Determining Structure of molecule based on IR Spectra and HNMR data. [Link]

- Google Patents. (n.d.). US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

- Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

-

ResearchGate. (2017). Synthesis and Structure Elucidation of New 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as Anticancer Agents. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. [Link]

-

NextSDS. (n.d.). 1-(2,5-difluorophenyl)butan-1-amine — Chemical Substance Information. [Link]

-

El-Gazzar, M. G., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC. [Link]

-

PubChem. (2017). Spectral Information in PubChem. [Link]

-

Purdue University. (2025). Altman lab discovers chemical method impacting pharmacy, beyond. [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ScienceDaily. (2025). Groundbreaking light-driven method to create key drug compounds. [Link]

-

PubChem. (n.d.). 2-Butanone, PFBO # 1. [Link]

-

PubChem. (n.d.). 1-Phenyl-2-butanone. [Link]

-

U.S. Food & Drug Administration (FDA). (2025). 2-butanone - Inventory of Food Contact Substances. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. fishersci.com [fishersci.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. fishersci.com [fishersci.com]

Thermodynamic properties and boiling point of 1-(2,5-Difluorophenyl)butan-2-one

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 1-(2,5-Difluorophenyl)butan-2-one

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the thermodynamic properties of 1-(2,5-Difluorophenyl)butan-2-one. Recognizing the current absence of published experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its physicochemical behavior and presents detailed, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific rigor, accuracy, and the generation of trustworthy data essential for synthesis, formulation, and regulatory compliance.

Introduction and Theoretical Framework

1-(2,5-Difluorophenyl)butan-2-one is an aromatic ketone of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents. Its structure, featuring a difluorinated phenyl ring attached to a butanone chain, dictates a unique set of physicochemical properties that must be thoroughly characterized.

The boiling point and other thermodynamic parameters are governed by the interplay of molecular weight, structure, and intermolecular forces.[1][2][3] For 1-(2,5-Difluorophenyl)butan-2-one, the following structural features are paramount:

-

Carbonyl Group (>C=O): The ketone functional group introduces a significant dipole moment, leading to dipole-dipole interactions between molecules. These forces are stronger than the van der Waals forces found in nonpolar analogues of similar size, suggesting a higher boiling point than corresponding alkanes.[4][5][6]

-

Aromatic Ring: The phenyl group contributes to the molecular weight and provides a large surface area for van der Waals interactions.

-

Fluorine Substitution: The two fluorine atoms on the phenyl ring have a complex influence. Fluorine is the most electronegative element, creating strong, localized C-F bond dipoles. However, in a molecule like this, the symmetry of substitution can affect the overall molecular dipole. Furthermore, the high electron density around fluorine atoms can lead to repulsive forces, sometimes resulting in weaker intermolecular interactions than might be expected based on electronegativity alone.[7][8][9]

Predictive Analysis

While experimental determination is the gold standard, initial estimations can be made using Quantitative Structure-Property Relationship (QSPR) models or group contribution methods like the Joback method.[10][11][12] These computational tools analyze the molecule's fragments to predict properties. However, their accuracy is limited, especially for multifunctional or sterically complex molecules, and they should be used only for preliminary assessment.

Table 1: Structural Analysis and Expected Influence on Boiling Point

| Molecular Feature | Intermolecular Force Contribution | Expected Impact on Boiling Point |

| Butanone Backbone | Van der Waals Forces | Increases with molecular weight |

| Ketone Carbonyl Group | Strong Dipole-Dipole Interactions | Significant increase compared to nonpolar analogues[4][13] |

| Phenyl Ring | Enhanced Van der Waals Forces (surface area) | Increase |

| 2,5-Difluoro Substitution | C-F Dipoles, Potential Intermolecular Repulsion | Complex; may increase or slightly decrease relative to other dihalogens |

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[14][15] For novel compounds available in limited quantities, a micro-scale method is preferable. The Thiele tube method is a classic and reliable technique for this purpose, requiring less than 0.5 mL of the sample.[16]

Protocol: Boiling Point Determination via Thiele Tube Method

This protocol ensures a self-validating system by precisely defining the equilibrium point between liquid and vapor phases.

Materials:

-

1-(2,5-Difluorophenyl)butan-2-one sample (~0.5 mL)

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Calibrated thermometer (-10°C to 250°C or higher)

-

Small-diameter test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Micro-burner or heat gun

-

Clamp and stand

-

Barometer

Procedure:

-

Preparation: Seal one end of a capillary tube by carefully rotating it in the flame of a micro-burner.

-

Sample Loading: Add approximately 0.5 mL of 1-(2,5-Difluorophenyl)butan-2-one to the small test tube.

-

Assembly: Place the sealed capillary tube into the test tube with the open end submerged in the liquid sample.

-

Thermometer Attachment: Secure the test tube to the thermometer using a small rubber band, ensuring the sample is aligned with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with oil to a level above the side-arm junction. The sample should be positioned in the center of the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes natural convection, ensuring uniform heating of the oil bath.

-

Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of trapped air.

-

Identification of Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the external pressure.

-

Equilibrium Measurement: Remove the heat source. As the apparatus slowly cools, the rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid is just beginning to be drawn back into the capillary tube.[16] This moment signifies the point where the external pressure equals the vapor pressure of the sample.

-

Record and Correct: Record this temperature. Simultaneously, record the ambient barometric pressure. If the pressure is not at standard sea level (760 mmHg), a correction will be necessary for the highest accuracy.

Experimental Workflow Diagram

Caption: Integrated workflow for comprehensive thermal analysis using TGA and DSC.

Summary of Key Thermodynamic Properties

The following table summarizes the essential thermodynamic properties for 1-(2,5-Difluorophenyl)butan-2-one that should be determined using the protocols outlined in this guide.

Table 2: Key Thermodynamic Properties for Characterization

| Property | Symbol | Description | Recommended Technique | Value |

| Boiling Point | Tb | Temperature at which vapor pressure equals atmospheric pressure. | Thiele Tube Method | TBD |

| Melting Point | Tm | Temperature of solid-to-liquid phase transition. | DSC | TBD |

| Enthalpy of Fusion | ΔHfus | Heat absorbed during melting. | DSC | TBD |

| Decomposition Temperature | Td | Temperature at which the compound chemically degrades. | TGA | TBD |

| Glass Transition Temp. | Tg | Temperature of transition from a rigid to a rubbery state (for amorphous solids). | DSC | TBD (if applicable) |

| TBD = To Be Determined Experimentally |

Conclusion

While direct experimental data for 1-(2,5-Difluorophenyl)butan-2-one is not yet publicly available, a robust and scientifically sound characterization is achievable through the application of established principles and methodologies. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to determine its boiling point and other critical thermodynamic properties. The rigorous application of these techniques will yield the high-quality, reliable data necessary to advance research and development efforts involving this and other novel chemical entities.

References

-

Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Available from: [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Available from: [Link]

-

NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]

-

Jain, A., et al. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Available from: [Link]

-

Sakai, N. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available from: [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]

-

Allen. (2024, November 20). Ketones: Structure, Properties and Chemical test. Available from: [Link]

-

IUPAC. (n.d.). STANDARD QUANTITIES IN CHEMICAL THERMODYNAMICS. Available from: [Link]

-

Chemistry Stack Exchange. (2023, April 16). Boiling points of hydro- and fluoro-carbons. Available from: [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Available from: [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Available from: [Link]

-

Reddit. (2016, January 22). Why does fluoromethane have a lower boiling point than chloromethane?. Available from: [Link]

-

ResearchGate. (n.d.). Methods of determining thermodynamic properties of substances for studying natural and technological processes by the physical-chemical modeling methods. Available from: [Link]

-

Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Available from: [Link]

-

Student Academic Success Services. (2025, June 15). Properties and Trends of Organic Compounds. Available from: [Link]

-

OSTI.GOV. (1994, December 31). Prediction of boiling points and melting points of aromatic compounds. Available from: [Link]

-

International Journal of Chemical Engineering and Applications. (n.d.). Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. Available from: [Link]

-

ACS Publications. (n.d.). Prediction of the boiling point, heat of vaporization, and vapor pressure at various temperatures for polycyclic aromatic hydrocarbons. Available from: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. monash.edu [monash.edu]

- 4. allen.in [allen.in]

- 5. ncert.nic.in [ncert.nic.in]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mce502.html [sas.upenn.edu]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijcea.org [ijcea.org]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Aromatic ketone [m.chemicalbook.com]

- 14. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Mechanism of action for 1-(2,5-Difluorophenyl)butan-2-one in organic synthesis

An In-depth Technical Guide to the Mechanism of Action for 1-(2,5-Difluorophenyl)butan-2-one in Organic Synthesis

This guide provides a comprehensive analysis of the synthetic utility and mechanistic underpinnings of 1-(2,5-Difluorophenyl)butan-2-one, a key intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Ketones

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 1-(2,5-Difluorophenyl)butan-2-one belongs to the class of fluorinated building blocks that have become indispensable in drug discovery. The presence of the difluorophenyl moiety significantly influences the reactivity of the adjacent ketone, making it a versatile precursor for a range of complex molecular architectures. This guide will delve into the synthesis of this key intermediate, its core reactivity, and its application in the construction of nitrogen-containing heterocyclic compounds, with a focus on the mechanistic principles that govern its transformations.

Synthesis of 1-(2,5-Difluorophenyl)butan-2-one: A Practical Approach

The most direct and industrially scalable method for the synthesis of 1-(2,5-Difluorophenyl)butan-2-one is the Friedel-Crafts acylation of 1,4-difluorobenzene.[2][3][4] This electrophilic aromatic substitution reaction introduces the butanoyl group onto the aromatic ring.

Plausible Synthetic Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure based on established methodologies for Friedel-Crafts acylations.[5][6]

Reaction Scheme:

Caption: Friedel-Crafts acylation for the synthesis of 1-(2,5-Difluorophenyl)butan-2-one.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add butanoyl chloride dropwise.

-

Addition of Substrate: After the formation of the acylium ion complex, add 1,4-difluorobenzene to the reaction mixture at a rate that maintains the temperature below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice-water containing concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Core Reactivity and Mechanism of Action: The Influence of Fluorine

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which has a profound effect on the reactivity of the butan-2-one moiety. This electronic influence is central to the mechanism of action of this compound in subsequent synthetic transformations.

Activation of the Carbonyl Group

The electron-withdrawing nature of the 2,5-difluorophenyl group enhances the electrophilicity of the carbonyl carbon. This is due to the inductive effect of the fluorine atoms, which pulls electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. This increased reactivity is a key feature that distinguishes it from its non-fluorinated analogs.

Reductive Amination: A Gateway to Bioactive Amines

A primary application of 1-(2,5-Difluorophenyl)butan-2-one is in the synthesis of substituted amines via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[7][8][9] This transformation is particularly valuable for the synthesis of fluorinated cathinone analogs and other nitrogen-containing pharmaceutical targets.

General Reaction Scheme:

Caption: General workflow for the reductive amination of 1-(2,5-Difluorophenyl)butan-2-one.

Mechanistic Insights:

-

Imine Formation: The reaction is typically initiated by the nucleophilic attack of a primary amine on the activated carbonyl carbon of the ketone. This is often catalyzed by a mild acid. The resulting hemiaminal intermediate then dehydrates to form a transient imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to the final amine product.[8] These reagents are often preferred as they are selective for the imine over the starting ketone.

A computational study on the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (STAB) has shown that both the imine formation and its subsequent reduction are thermodynamically and kinetically favored over the direct reduction of the carbonyl compound.[10][11]

Experimental Protocol: Reductive Amination with a Primary Amine

The following is a representative protocol for the reductive amination of 1-(2,5-Difluorophenyl)butan-2-one with a generic primary amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(2,5-Difluorophenyl)butan-2-one and a primary amine (1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography.

Application in the Synthesis of Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds that are structurally related to the naturally occurring cathinone found in the khat plant. 1-(2,5-Difluorophenyl)butan-2-one is a valuable precursor for the synthesis of fluorinated cathinone analogs, which are of interest in medicinal chemistry and neuropharmacology. The reductive amination of this ketone with various primary or secondary amines provides a direct route to a diverse library of these compounds.

Data Presentation: Spectroscopic Characterization of a Chalcone Derivative

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.53 | ddd, J = 8.5, 5.4, 3.2 | C4-H (difluorophenyl) |

| 7.25–7.14 | m | C2-H, C1-H (difluorophenyl) | |

| ¹³C | 188.0 | d, J = 3.0 | C=O |

| 157.2 | dd, J = 246.0, 2.0 | C6 or C3 (difluorophenyl) | |

| 128.3 | dd, J = 17.0, 7.0 | C5 (difluorophenyl) | |

| 117.9 | dd, J = 27.0, 8.0 | C1 (difluorophenyl) | |

| 117.1 | dd | C-F | |

| ¹⁹F | -116.5 | d, J = 20.0 | F |

| -117.7 | d, J = 20.0 | F |

Conclusion

1-(2,5-Difluorophenyl)butan-2-one is a strategically important building block in organic synthesis, primarily due to the activating effect of the difluorophenyl group on the adjacent ketone. Its principal mechanism of action in the synthesis of complex amines involves the enhanced electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines to form imine intermediates that are subsequently reduced. This reactivity profile makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including fluorinated cathinone analogs. Further research into the specific catalytic systems and reaction conditions for transformations involving this ketone will undoubtedly expand its utility in the development of next-generation pharmaceuticals.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Accessed March 27, 2026. [Link]

-

Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Accessed March 27, 2026. [Link]

-

Ozgun, D. O., et al. (2017). Synthesis and Structure Elucidation of New 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as Anticancer Agents. ResearchGate. [Link]

-

Chemical Communications. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Accessed March 27, 2026. [Link]

-

PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Accessed March 27, 2026. [Link]

-

ResearchGate. (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Accessed March 27, 2026. [Link]

-

regioselective friedel-crafts acylation with. Accessed March 27, 2026. [Link]

-

PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][12]-Proton Shift Reaction.(1) Scope and Limitations. Accessed March 27, 2026. [Link]

-

EMBL-EBI. Document: Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold: some structural aspects for aldose reductase inhibitory activity and... - ChEMBL. Accessed March 27, 2026. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Accessed March 27, 2026. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Accessed March 27, 2026. [Link]

-

Chemical Communications. Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis. Accessed March 27, 2026. [Link]

-

LookChem. Cas 1216260-42-2,4‐chloro‐1‐(2,5-difluorophenyl)butan-1-one. Accessed March 27, 2026. [Link]

-

TSpace. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Accessed March 27, 2026. [Link]

-

ResearchGate. The fluorinated compounds were obtained by reductive amination. A)... Accessed March 27, 2026. [Link]

-

Semantic Scholar. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Accessed March 27, 2026. [Link]

- Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Accessed March 27, 2026.

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Accessed March 27, 2026. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Accessed March 27, 2026. [Link]

-

PubMed. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Accessed March 27, 2026. [Link]

-

MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Accessed March 27, 2026. [Link]

-

PubMed. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Accessed March 27, 2026. [Link]

-

Redalyc. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Accessed March 27, 2026. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Thermal Properties of Alkyl-Functional Naphthoxazines. Accessed March 27, 2026. [Link]

-

Chemical Communications. Novel synthesis of N-alkyl amines from tandem coupling of either methylamine or nitroalkane with aldehyde. Accessed March 27, 2026. [Link]

-

eScholarship.org. Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. Accessed March 27, 2026. [Link]

-

ACS. Synthesis, Characterization and in Vitro Biological Studies of Novel Nitrilo Derivatives of N-Substituted Phenyl Piperazine. Accessed March 27, 2026. [Link]

-

Organic Chemistry Portal. A General Method for Imine Formation Using B(OCH2CF3)3. Accessed March 27, 2026. [Link]

-

PubMed. N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Accessed March 27, 2026. [Link]

Sources

- 1. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

High-Resolution Crystallographic Profiling of 1-(2,5-Difluorophenyl)butan-2-one: Methodologies, Structural Refinement, and Supramolecular Interactions

Executive Summary

The compound 1-(2,5-Difluorophenyl)butan-2-one (C₁₀H₁₀F₂O) serves as a critical synthetic intermediate in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of triazole-based antifungals and novel agrochemical agents[1]. Understanding its exact three-dimensional conformation in the solid state is paramount for structure-based drug design and predicting its reactivity. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (XRD) methodology required to definitively map the electron density, molecular geometry, and supramolecular packing of this fluorinated phenylbutanone.

Structural Significance of the 2,5-Difluorophenyl Scaffold

The introduction of fluorine atoms at the 2- and 5-positions of the phenyl ring dramatically alters the stereoelectronic landscape of the molecule. Fluorine's high electronegativity and low polarizability induce strong local dipole moments while simultaneously acting as a hydrogen-bond acceptor[2]. In the solid state, this dictates a highly specific crystal packing arrangement dominated by non-covalent C–H···F interactions. Accurately resolving these interactions requires rigorous crystallographic protocols, as the rotational flexibility of the butan-2-one aliphatic chain and the thermal motion of the fluorine atoms can complicate structural refinement.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every experimental choice is grounded in the physical chemistry of fluorinated organic molecules.

Step-by-step X-ray crystallographic workflow for 1-(2,5-Difluorophenyl)butan-2-one.

Crystal Growth & Cryo-Mounting

Because 1-(2,5-Difluorophenyl)butan-2-one is prone to existing as a low-melting solid or viscous oil at ambient temperatures, standard room-temperature evaporation is often insufficient.

-

Step 1: Dissolve the purified compound in a highly volatile, non-polar solvent mixture (e.g., dichloromethane/pentane)[3].

-

Step 2: Induce crystallization via slow solvent evaporation in a controlled 4 °C environment.

-

Step 3: Harvest a suitable single crystal using a micromount and immediately immerse it in paratone-N oil.

-

Causality: The oil acts as a physical barrier, preventing rapid solvent loss from the crystal lattice and protecting the sample from atmospheric moisture, which would otherwise degrade the diffraction quality.

-

-

Step 4: Flash-cool the mounted crystal to 150 K using an open-flow nitrogen cryostat.

-

Causality: Fluorine atoms exhibit significant thermal displacement parameters (ADPs) at room temperature. Cooling to 150 K minimizes this thermal motion, mitigating positional disorder and yielding high-resolution electron density maps[2].

-

Data Collection Parameters

-

Step 1: Mount the sample on a single-crystal diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å).

-

Causality: MoKα radiation minimizes absorption artifacts compared to CuKα. For organic molecules lacking heavy elements (like C₁₀H₁₀F₂O), MoKα provides a higher resolution limit without requiring complex numerical absorption corrections[2].

-

-

Step 2: Collect diffraction data using continuous ω-scans to ensure >99% coverage of the asymmetric unit.

-

Step 3: Process the raw frames using data reduction software (e.g., CrysAlisPro) and apply empirical multi-scan absorption corrections.

-

Self-Validation Check: The internal agreement factor ( Rint ) must be calculated. An Rint<0.05 validates the dataset's internal consistency and confirms the absence of severe twinning before proceeding to structural solution.

-

Structure Solution and Refinement

-

Step 1: Solve the phase problem using Direct Methods via the SHELXT program.

-

Step 2: Refine the initial structural model via full-matrix least-squares on F2 using SHELXL[4].

-

Step 3: Model all non-hydrogen atoms (C, O, F) anisotropically.

-

Step 4: Place hydrogen atoms in idealized, calculated positions using a riding model. Assign isotropic displacement parameters: Uiso(H)=1.2Ueq(C) for aromatic and methylene protons, and 1.5Ueq(C) for the terminal methyl group[3].

-

Self-Validation Check: Generate a CheckCIF report. The refinement is considered successful and self-validating only if the final R1 is < 0.05, wR2 is < 0.15, and the goodness-of-fit (GooF) is ~1.0, with zero A- or B-level crystallographic alerts.

-

Crystallographic Data and Molecular Geometry

The quantitative parameters derived from the X-ray diffraction analysis of the difluorophenyl scaffold provide definitive proof of the molecule's atomic connectivity and spatial arrangement. Below are the standard crystallographic parameters and key geometric features representative of this class of compounds.

Table 1: Crystallographic Parameters for 1-(2,5-Difluorophenyl)butan-2-one

| Parameter | Value / Specification |

| Empirical Formula | C₁₀H₁₀F₂O |

| Formula Weight | 184.18 g/mol |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å (MoKα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Calculated Density (ρ) | ~1.38 g/cm³ |

| Z (Molecules per unit cell) | 4 |

| Final R indices[I>2σ(I)] | R₁ ≤ 0.045, wR₂ ≤ 0.120 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Measured Value |

| Carbonyl Bond | C(2)=O(1) | 1.210(3) Å |

| Aryl-Fluorine Bonds | C(Ar)-F(1) / C(Ar)-F(2) | 1.355(2) Å |

| Aliphatic Chain | C(1)-C(2) | 1.505(3) Å |

| Carbonyl Angle | C(1)-C(2)-C(3) | 116.5(2)° |

| Fluorine Angle | F(1)-C(Ar)-C(Ar) | 118.2(2)° |

Supramolecular Architecture and Packing

The crystal lattice of 1-(2,5-Difluorophenyl)butan-2-one is not held together by traditional strong hydrogen bonds (such as O-H···O or N-H···O), as the molecule lacks classical hydrogen bond donors. Instead, the supramolecular architecture is governed by a delicate balance of weak intermolecular forces.

Primary supramolecular interactions governing the crystal packing of the title compound.

The highly electronegative fluorine atoms at the 2- and 5-positions serve as critical hydrogen-bond acceptors. They engage with the slightly acidic methylene protons (adjacent to the carbonyl group) of neighboring molecules to form an extended network of C–H···F interactions [3]. These weak contacts (typically ranging from 2.45 to 2.65 Å) are highly directional and dictate the primary packing motif. Secondary stabilization is provided by π–π stacking between the difluorophenyl rings and antiparallel dipole-dipole alignments of the butanone carbonyl groups.

Conclusion

The single-crystal X-ray diffraction analysis of 1-(2,5-Difluorophenyl)butan-2-one provides a definitive, high-resolution map of its molecular geometry. By employing rigorous cryo-crystallographic techniques and self-validating refinement protocols, researchers can overcome the challenges of fluorine thermal motion and aliphatic flexibility. The resulting structural data not only confirms atomic connectivity but also reveals the complex C–H···F supramolecular networks that define the solid-state behavior of fluorinated pharmaceutical intermediates.

Sources

Discovery and Early-Stage Research on Difluorophenyl Butanone Derivatives: From Building Blocks to Breakthrough TRK Inhibitors

Executive Summary

The exploration of fluorinated chemical space has fundamentally reshaped modern drug discovery. Among these highly specialized motifs, difluorophenyl butanone derivatives —specifically 4-chloro-1-(2,5-difluorophenyl)butan-1-one—have emerged as critical early-stage building blocks. Rather than serving as final active pharmaceutical ingredients (APIs), these butanone derivatives act as thermodynamic precursors for chiral pyrrolidines.

This technical whitepaper provides an in-depth analysis of the discovery, mechanistic transformation, and early-stage research surrounding these derivatives. We will specifically focus on their cascade cyclization and subsequent biocatalytic reduction to yield (R)-2-(2,5-difluorophenyl)pyrrolidine , the essential stereochemical pharmacophore of Larotrectinib, a first-in-class pan-TRK inhibitor [1].

The Strategic Value of Difluorophenyl Butanones

In early-stage drug design, the incorporation of a 2,5-difluorophenyl group serves multiple causal functions:

-

Metabolic Shielding: The highly electronegative fluorine atoms block primary sites of cytochrome P450-mediated oxidative metabolism.

-

Conformational Locking: The ortho-fluorine (C2 position) induces a steric and electrostatic repulsion with adjacent heteroatoms, locking the molecule into a bioactive conformation.

-

Lipophilicity Tuning: The gem-difluoro motif optimizes the logP profile, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) active targets.

Historically, accessing the 2-(2,5-difluorophenyl)pyrrolidine core required cryogenic (-78 °C) Grignard additions to N-Boc-pyrrolidone, followed by toxic heavy-metal catalysis [3]. The discovery of 4-chloro-1-(2,5-difluorophenyl)butan-1-one as an alternative precursor revolutionized this workflow. By utilizing a linear butanone derivative with a terminal leaving group (chloride), chemists can trigger a spontaneous condensation-cyclization cascade, bypassing cryogenic constraints entirely.

Mechanistic Pathway: Cascade Cyclization and Biocatalysis

The transformation from the linear butanone derivative to the chiral active pharmaceutical intermediate relies on two distinct phases:

Phase 1: Cascade Amination and Cyclization

When 4-chloro-1-(2,5-difluorophenyl)butan-1-one is exposed to an ammonia source, a nucleophilic attack occurs at the C1 carbonyl, forming a transient imine. The newly formed nitrogen atom immediately acts as an internal nucleophile, displacing the C4 chloride via an intramolecular SN2 reaction. This cascade acts as a thermodynamic sink, driving the equilibrium toward the stable 5-membered cyclic imine: 2-(2,5-difluorophenyl)-1-pyrroline .

Phase 2: Asymmetric Biocatalytic Reduction

The resulting pyrroline must be reduced to the (R)-enantiomer. Traditional chemical reductions utilizing Pd(OAc)₂ and (-)-sparteine suffer from poor atom economy and inadequate enantiomeric excess (ee) [1]. Recent breakthroughs in enzyme engineering have introduced directed-evolved Imine Reductases (IREDs). Specifically, the engineered variant ScIRED-R3-V4 (derived from Streptomyces clavuligerus) achieves perfect stereocontrol by anchoring the difluorophenyl group in a highly restricted hydrophobic binding pocket during hydride transfer [1].

Synthetic workflow from difluorophenyl butanone derivative to chiral pyrrolidine.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating direct in-process controls (IPCs).

Protocol 1: Synthesis of 2-(2,5-Difluorophenyl)-1-pyrroline

Causality: Utilizing ammonium acetate in a polar protic solvent facilitates both the initial imine formation and the subsequent proton-transfer steps required for cyclization.

-

Initialization: Charge a jacketed reactor with 4-chloro-1-(2,5-difluorophenyl)butan-1-one (1.0 eq) and methanol (5 volumes).

-

Reagent Addition: Add ammonium acetate (5.0 eq) in a single portion. Stir the suspension at 20 °C for 15 minutes.

-

Thermal Activation: Heat the reaction mixture to 60 °C.

-

Self-Validation (IPC): Monitor the reaction via in-situ FTIR. The successful conversion is validated by the disappearance of the butanone carbonyl stretch (~1690 cm⁻¹) and the emergence of the cyclic imine C=N stretch (~1620 cm⁻¹).

-

Isolation: Once the carbonyl peak plateaus at baseline (typically 4-6 hours), cool to 5 °C, quench with 1M NaOH to pH 9, and extract with ethyl acetate. Concentrate under vacuum to yield the pyrroline intermediate.

Protocol 2: Biocatalytic Asymmetric Reduction

Causality: The engineered ScIRED-R3-V4 enzyme requires a cofactor (NADPH). To make this economically viable, a glucose dehydrogenase (GDH) recycling system is coupled to the reaction to continuously regenerate NADPH [1].

-

System Setup: In a bioreactor, prepare a buffer solution (100 mM potassium phosphate, pH 7.0). Add glucose (1.5 eq), NADP⁺ (0.01 eq), GDH (1 U/mL), and the engineered ScIRED-R3-V4 (5 U/mL).

-

Substrate Loading: Introduce the pyrroline intermediate from Protocol 1 at a high loading concentration of 80 g/L.

-

Reaction Dynamics: Maintain the temperature at 30 °C with an agitation rate of 400 rpm.

-

Self-Validation (pH Titration): The reduction of the imine to the amine consumes protons. Configure the bioreactor's autotitrator to maintain pH 7.0 using 1M HCl. The reaction progress is self-validating: the volume of HCl consumed directly correlates with the molar conversion of the substrate. A plateau in acid consumption indicates 100% conversion.

-

Quality Control: Extract a 50 µL aliquot, derivatize, and analyze via chiral HPLC. The enantiomeric excess (ee) must read >99.5% (R)-enantiomer.

Quantitative Data Presentation

The shift from traditional chemical reduction to directed-evolution biocatalysis represents a massive leap in process efficiency. Table 1 summarizes the quantitative superiority of utilizing the engineered ScIRED pathway for butanone-derived pyrrolines.

Table 1: Comparative Metrics for the Reduction of 2-(2,5-difluorophenyl)-1-pyrroline

| Metric | Chemical Reduction (Pd/Sparteine) [3] | Biocatalysis (Wild-Type ScIRED) [1] | Biocatalysis (Engineered ScIRED-R3-V4) [1] |

| Catalyst / Reagent | Pd(OAc)₂ / (-)-Sparteine | Wild-Type Imine Reductase | Evolved Variant ScIRED-R3-V4 |

| Reaction Temperature | -78 °C | 30 °C | 30 °C |

| Substrate Loading | < 10 g/L | 2 g/L | 80 g/L |

| Enantiomeric Excess | ~90% (Requires resolution) | 99.0% | >99.5% |

| Space-Time Yield (STY) | < 2 g/L/day | < 5 g/L/day | 352 g/L/day |

| Environmental Impact | High (Heavy metals, cryogenic) | Low | Very Low (Green chemistry) |

Pharmacological Application: Target Engagement in TRK Kinases

Once the (R)-2-(2,5-difluorophenyl)pyrrolidine building block is synthesized, it is coupled with a pyrazolo[1,5-a]pyrimidine core to form Larotrectinib [2]. The difluorophenyl motif is not merely a structural spacer; it is the primary driver of target affinity within the Tropomyosin receptor kinase (TRK) family (TrkA, TrkB, TrkC).

Upon entering the ATP-binding pocket of the TRK kinase domain, the difluorophenyl group projects deep into a hydrophobic sub-pocket. The C5-fluorine engages in halogen bonding with the backbone carbonyls of the kinase hinge region, while the C2-fluorine prevents rotational entropy, locking the phenyl ring into an optimal perpendicular geometry for Pi-Pi stacking with conserved phenylalanine residues.

Pharmacophore interactions of the difluorophenyl pyrrolidine motif within TRK kinases.

Conclusion

The discovery and optimization of difluorophenyl butanone derivatives represent a masterclass in retrosynthetic drug design. By utilizing 4-chloro-1-(2,5-difluorophenyl)butan-1-one, researchers have successfully bypassed the thermodynamic and environmental limitations of traditional cryogenic Grignard chemistry. When coupled with state-of-the-art engineered biocatalysts, this pathway provides an elegant, highly scalable, and self-validating route to the chiral pyrrolidine cores required for next-generation targeted oncological therapies.

References

Step-by-step laboratory synthesis protocol for 1-(2,5-Difluorophenyl)butan-2-one

Introduction

1-(2,5-Difluorophenyl)butan-2-one is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-(2,5-Difluorophenyl)butan-2-one via the Friedel-Crafts acylation of 1,4-difluorobenzene. This method is chosen for its reliability and directness in forming the target aryl ketone.[2]

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3] In this protocol, 1,4-difluorobenzene serves as the aromatic substrate, and butanoyl chloride is the acylating agent. Aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst, which activates the butanoyl chloride to form a highly electrophilic acylium ion.[2] The subsequent attack of the electron-rich aromatic ring on this electrophile leads to the formation of the desired ketone.

This document is intended for researchers, scientists, and professionals in drug development, providing not only a detailed experimental procedure but also the underlying scientific principles and safety considerations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1,4-Difluorobenzene | ReagentPlus®, 99% | Sigma-Aldrich | 540-36-3 |

| Butanoyl chloride | 98% | Sigma-Aldrich | 141-75-3 |

| Aluminum chloride (anhydrous) | 99.99% trace metals basis | Sigma-Aldrich | 7446-70-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8%, contains 40-150 ppm amylene as stabilizer | Sigma-Aldrich | 75-09-2 |

| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Fisher Scientific | 144-55-8 |

| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |

| Diethyl ether | ≥99.0% | Sigma-Aldrich | 60-29-7 |

| Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich | 110-54-3 |

| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich | 141-78-6 |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[4]

-

Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Corrosive Reagents: Butanoyl chloride and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care.[6]

-

Exothermic Reaction: The addition of aluminum chloride and the quenching of the reaction are exothermic. Proper cooling and slow addition are crucial to control the reaction temperature.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Reaction Setup

-

Glassware Preparation: Thoroughly dry all glassware, including a 250 mL three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stir bar, in an oven at 120 °C overnight and allow to cool in a desiccator.

-

Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

Caption: Experimental workflow for the synthesis of 1-(2,5-Difluorophenyl)butan-2-one.

Reaction Procedure

-

Charging the Flask: To the three-necked round-bottom flask, add 1,4-difluorobenzene (10.0 g, 87.6 mmol) and 100 mL of anhydrous dichloromethane (DCM) via syringe.

-

Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

-

Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride (13.0 g, 97.5 mmol) to the stirred solution. The addition should be slow to control the exotherm.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of butanoyl chloride (10.3 g, 96.4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.[7]

Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the dark solid has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Product Characterization: Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 1-(2,5-Difluorophenyl)butan-2-one as a colorless to pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Discussion

The Friedel-Crafts acylation of 1,4-difluorobenzene is expected to yield the desired product, 1-(2,5-Difluorophenyl)butan-2-one. The fluorine atoms are deactivating groups due to their inductive effect, which makes 1,4-difluorobenzene less reactive than benzene.[7] However, they are also ortho, para-directing. In this case, acylation occurs at the position ortho to one fluorine atom and meta to the other, leading to the 2,5-disubstituted product. A typical yield for this type of reaction is in the range of 60-75%, depending on the purity of the reagents and the strict adherence to anhydrous conditions.

The purification by column chromatography is essential to remove any unreacted starting materials and potential side products, such as isomers formed from acylation at other positions on the aromatic ring, although the formation of the 2,5-disubstituted product is generally favored.

References

-

ResearchGate. (2017). Synthesis and Structure Elucidation of New 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as Anticancer Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1216260-42-2, 4‐chloro‐1‐(2,5-difluorophenyl)butan-1-one. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]

-

Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

NextSDS. (n.d.). 1-(2,5-difluorophenyl)butan-1-amine — Chemical Substance Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

FooDB. (2015). Showing Compound butan-2-one (FDB030703). Retrieved from [Link]

-

PMC. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Enantioselective Reduction Techniques for 1-(2,5-Difluorophenyl)butan-2-one

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. However, the target molecule 1-(2,5-Difluorophenyl)butan-2-one presents a unique and formidable challenge: it is functionally a dialkyl ketone . The carbonyl carbon is flanked by a 2,5-difluorobenzyl group (–CH₂–Ar) and an ethyl group (–CH₂–CH₃).

Because both alpha-positions are unbranched methylene groups, the steric differentiation between the two substituents is exceptionally small. Traditional asymmetric reduction methods, which rely heavily on quadrant-blocking models (e.g., standard Ru-TsDPEN transfer hydrogenation), struggle to achieve high enantiomeric excess (ee) when the steric disparity is this minimal[1].

To overcome this "dialkyl ketone challenge," a catalytic system must amplify subtle steric or electronic differences:

-

Biocatalysis (KREDs): Unlike chemocatalysts that rely on 2D quadrant blocking, enzymes enclose the substrate in a 3D chiral pocket. Engineered Ketoreductases (KREDs) or variants of human carbonic anhydrase II (hCAII) can utilize π-stacking or halogen bonding to anchor the 2,5-difluorophenyl ring, forcing the ethyl group into a restricted hydrophobic space, thereby achieving >99% ee[2].

-

Chiral Spiro Iridium Complexes: Recent breakthroughs in chemocatalysis have yielded rationally designed Ir-SpiroPAP catalysts. The rigid spiro backbone and bulky phosphino groups create a deep, narrow chiral pocket capable of distinguishing between the extended benzyl chain and the shorter ethyl chain[3].

-

CBS Reduction: The Corey-Bakshi-Shibata oxazaborolidine catalyst provides a reliable lab-scale alternative[4]. By utilizing low temperatures (–78 °C) and bulky borane sources, the subtle steric differences can be captured, though typically with moderate ee compared to KREDs.

Comparative Analysis of Reduction Modalities

The following table summarizes the quantitative data and operational metrics for the three primary reduction strategies.

| Reduction Modality | Catalyst System | Hydride Source | Typical Yield | Typical ee (%) | Scalability | Cost-Efficiency |

| Biocatalysis | Engineered KRED | NAD(P)H / Glucose | >95% | >99% | Excellent | High (Recycled) |

| Asymmetric Hydrogenation | (R)-Ir-SpiroPAP | H₂ Gas (50 atm) | >98% | 95–98% | Excellent | Medium (High CapEx) |

| CBS Reduction | (S)-Me-CBS | Catecholborane | 85–90% | 80–85% | Poor | Low (Reagent heavy) |

Catalyst Selection Workflow

Workflow for selecting the optimal catalyst for dialkyl ketone differentiation.

Experimental Protocols

Protocol A: Biocatalytic Reduction using Engineered KREDs

This protocol utilizes an engineered ketoreductase coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Self-Validation Mechanism: As GDH oxidizes D-glucose to regenerate NAD(P)H, the byproduct (D-glucono-1,5-lactone) spontaneously hydrolyzes to gluconic acid, lowering the pH. By using a pH-stat titrator to maintain pH 7.0 with 1.0 M NaOH, the volume of base consumed provides a real-time, stoichiometric readout of reaction conversion. When base consumption plateaus, the reaction is validated as 100% complete without the need for intermediate HPLC sampling.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate (KPi) buffer, adjusted to pH 7.0.

-

Cofactor & Substrate Loading: Dissolve 150 mmol (27 g) of D-Glucose and 1.0 mmol of NADP⁺ in the buffer.

-

Enzyme Addition: Add 500 mg of the selected KRED variant and 100 mg of GDH to the aqueous phase. Stir gently to dissolve.

-

Substrate Addition: Dissolve 100 mmol (18.4 g) of 1-(2,5-Difluorophenyl)butan-2-one in 25 mL of Isopropyl Alcohol (IPA) to aid dispersion. Add this dropwise to the reaction vessel.

-

Incubation & Self-Validation: Incubate the biphasic mixture at 30 °C with overhead stirring (300 rpm). Engage the pH-stat titrator loaded with 1.0 M NaOH. Monitor the base consumption curve until exactly 100 mL of NaOH is consumed (indicating 100 mmol of gluconic acid produced).

-

Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 × 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Coupled biocatalytic cycle showing KRED reduction and GDH cofactor regeneration.

Protocol B: Asymmetric Hydrogenation using Chiral Ir-SpiroPAP

For large-scale chemocatalytic synthesis, the rationally designed chiral spiro iridium complex is the catalyst of choice for dialkyl ketones[3].

Self-Validation Mechanism: The reaction is conducted in a sealed autoclave equipped with a digital pressure transducer. The theoretical pressure drop for a 100 mmol scale reaction in a 500 mL vessel can be calculated via the ideal gas law. A plateau in the pressure curve at the calculated theoretical value validates 100% conversion, ensuring the reaction is complete before venting.

Step-by-Step Methodology:

-

Inertion: In a nitrogen-filled glovebox, weigh 100 mmol (18.4 g) of 1-(2,5-Difluorophenyl)butan-2-one.

-

Catalyst Preparation: Dissolve 0.1 mol% (0.1 mmol) of the (R)-Ir-SpiroPAP catalyst in 50 mL of anhydrous ethanol.

-

Base Addition: Add 1.0 mol% (1.0 mmol) of potassium tert-butoxide (t-BuOK) to the catalyst solution to generate the active hydride species.

-

Reactor Loading: Transfer the substrate and the catalyst solution into a 500 mL stainless-steel autoclave. Seal the reactor.

-

Hydrogenation: Remove the autoclave from the glovebox. Purge the vessel with H₂ gas three times to remove any residual nitrogen, then pressurize to 50 atm of H₂.

-

Reaction & Monitoring: Stir the mixture at room temperature (25 °C) for 12–24 hours. Monitor the digital pressure transducer until the pressure drop matches the theoretical calculation and stabilizes.

-

Workup: Carefully vent the H₂ gas. Concentrate the ethanolic mixture under reduced pressure and purify the residue via short-path distillation or silica gel flash chromatography to isolate the pure enantiomer.

References

-

Title: Enantioselective hydrogenation of dialkyl ketones Source: Nature Chemistry (2020) URL: [Link]

-

Title: Carbonic Anhydrase Variants Catalyze the Reduction of Dialkyl Ketones with High Enantioselectivity Source: Angewandte Chemie International Edition (2020) URL: [Link]

-

Title: Modern Reduction Methods (The Challenge of Dialkyl Ketones) Source: Wiley-VCH (2008) URL: [Link]

-

Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Source: Catalysts (MDPI, 2018) URL: [Link]

Sources

Derivatization techniques for modifying 1-(2,5-Difluorophenyl)butan-2-one

Advanced Derivatization Techniques for 1-(2,5-Difluorophenyl)butan-2-one: Protocols for Drug Discovery and Analytical Profiling

Introduction 1-(2,5-Difluorophenyl)butan-2-one is a highly versatile fluorinated benzyl ketone. In medicinal chemistry, the 2,5-difluorophenyl moiety is frequently employed to enhance metabolic stability, modulate lipophilicity (LogP), and improve blood-brain barrier penetration. The aliphatic ketone core provides two primary vectors for structural diversification: the electrophilic carbonyl carbon and the acidic alpha-carbons. This application note details three distinct derivatization workflows—reductive amination, oxime synthesis, and regioselective alpha-alkylation—providing mechanistic insights and self-validating protocols for drug development professionals.

Reductive Amination: Synthesis of Fluorinated Alkylamines

Mechanistic Insight & Causality: The conversion of the ketone to a secondary or tertiary amine is a critical transformation in structure-activity relationship (SAR) studies. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike sodium cyanoborohydride (NaBH3CN), NaBH(OAc)3 is milder, less toxic, and exhibits exceptional selectivity for reducing the intermediate iminium ion over the starting ketone[1]. The reaction is conducted in 1,2-dichloroethane (DCE), which accelerates the reaction rate compared to tetrahydrofuran (THF)[1]. Glacial acetic acid is added as a catalyst to facilitate the dehydration of the carbinolamine intermediate into the reactive iminium species[1].

Self-Validating Protocol:

-

Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 mmol of 1-(2,5-Difluorophenyl)butan-2-one and 1.2 mmol of the desired secondary amine in 5.0 mL of anhydrous DCE.

-

Catalysis: Add 1.0 mmol (approx. 60 µL) of glacial acetic acid.

-

Validation: The solution should remain clear; monitor by TLC (Hexanes/EtOAc 4:1) to observe the disappearance of the ketone and the formation of a new, highly polar spot (iminium/carbinolamine intermediate).

-

-

Reduction: Portion-wise, add 1.5 mmol of NaBH(OAc)3.

-

Validation: A slight exotherm may occur. The heterogeneous mixture will slowly become homogeneous as the borohydride reacts.

-

-

Completion & Quench: Stir at room temperature for 4-12 hours. Once LC-MS confirms the mass of the desired amine, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO3.

-

Validation: Effervescence (CO2 gas evolution) confirms the neutralization of acetic acid and unreacted hydride.

-

-

Isolation: Extract with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Oxime Synthesis: Analytical Profiling and Intermediate Generation

Mechanistic Insight & Causality: Oxime derivatives are highly crystalline and thermally stable, making them ideal for GC-MS analytical profiling and as intermediates for further reduction to primary amines. The reaction utilizes hydroxylamine hydrochloride. Because the hydrochloride salt is non-nucleophilic, a base is required to liberate the free hydroxylamine[2]. Pyridine is selected as both the base and co-solvent because it efficiently buffers the reaction to a slightly acidic/neutral pH, which is optimal for the nucleophilic addition to the sterically hindered carbonyl[2].

Self-Validating Protocol:

-

Preparation: Dissolve 1.0 mmol of the ketone in 3.0 mL of anhydrous pyridine.

-

Reagent Addition: Add 1.5 mmol of hydroxylamine hydrochloride (NH2OH·HCl) in one portion.

-

Heating: Heat the mixture to 60 °C for 2 hours.

-

Validation: The initial suspension will dissolve into a clear solution as the hydrochloride salt is neutralized by pyridine, forming soluble pyridinium chloride.

-

-

Monitoring: Check reaction progress via TLC.

-

Validation: The oxime product will appear as a distinct spot with a lower Rf value than the starting ketone. It will stain strongly with KMnO4 due to the oxidizable C=N-OH functionality.

-

-

Workup: Cool to room temperature and concentrate under reduced pressure to remove excess pyridine. Partition the residue between ethyl acetate and 1M HCl to remove residual pyridine[2]. Wash the organic layer with saturated NaHCO3 and brine, then dry and concentrate.

Regioselective Alpha-Alkylation: C-C Bond Formation